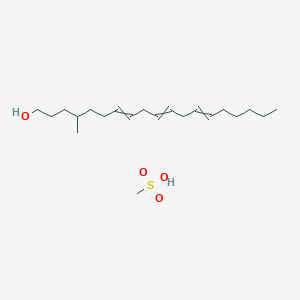![molecular formula C18H20O B14587288 1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol CAS No. 61561-61-3](/img/structure/B14587288.png)
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of phenylindanes This compound is characterized by the presence of a phenyl group substituted with a propan-2-yl group, attached to a dihydroindenol structure
准备方法
The synthesis of 1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-(Propan-2-yl)phenyl.
Cyclization: The next step involves the cyclization of 4-(Propan-2-yl)phenyl with an appropriate reagent to form the dihydroindenol structure. This can be achieved through intramolecular Friedel-Crafts acylation.
Reduction: The final step involves the reduction of the carbonyl group to form the alcohol group, resulting in the formation of this compound. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo further reduction to form the corresponding hydrocarbon.
Hydrogenation: The double bonds in the dihydroindenol structure can be hydrogenated to form the fully saturated compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, hydrogen gas, and various solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or analgesic agent.
Industry: The compound is used in the development of new materials, including polymers and coatings.
作用机制
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby modulating their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or altered cell signaling.
相似化合物的比较
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol can be compared with similar compounds such as:
1-[4-(Propan-2-yl)phenyl]ethan-1-ol: This compound has a similar structure but lacks the dihydroindenol moiety.
4,4’-(1-(4-(2-(4-Hydroxyphenyl)propan-2-yl)phenyl)ethane-1,1-diyl): This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
属性
CAS 编号 |
61561-61-3 |
|---|---|
分子式 |
C18H20O |
分子量 |
252.3 g/mol |
IUPAC 名称 |
1-(4-propan-2-ylphenyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C18H20O/c1-13(2)14-7-9-16(10-8-14)18(19)12-11-15-5-3-4-6-17(15)18/h3-10,13,19H,11-12H2,1-2H3 |
InChI 键 |
QWLKDDCHCKELPX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2(CCC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


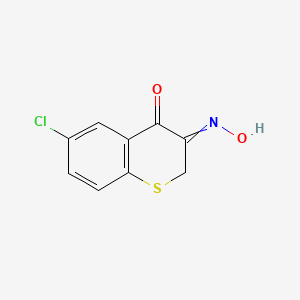
![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)
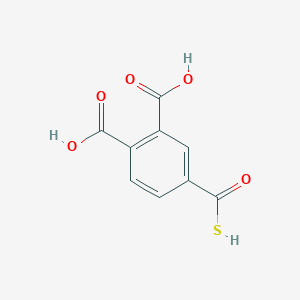

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
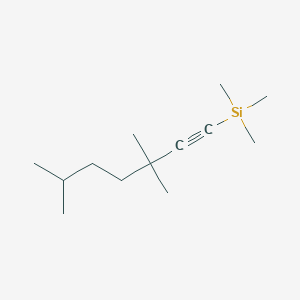
silane](/img/structure/B14587246.png)
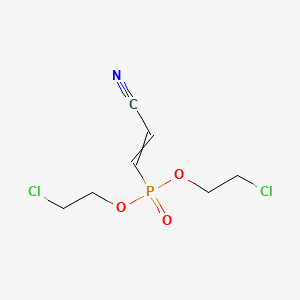
![3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14587264.png)

![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)
![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)
